2-(1H-tetrazol-5-yl)acetanilide
CAS No.:
Cat. No.: VC14282374
Molecular Formula: C9H9N5O
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9N5O |
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Molecular Weight | 203.20 g/mol |
IUPAC Name | N-phenyl-2-(2H-tetrazol-5-yl)acetamide |
Standard InChI | InChI=1S/C9H9N5O/c15-9(6-8-11-13-14-12-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,15)(H,11,12,13,14) |
Standard InChI Key | WSZXJUNYWNMAOE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)CC2=NNN=N2 |
Introduction
Structural and Chemical Properties of 2-(1H-Tetrazol-5-yl)acetanilide
Molecular Architecture
The compound consists of an acetanilide group (-NHCOCH₃) attached to the 5-position of a 1H-tetrazole ring. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, exhibits tautomerism between 1H- and 2H- forms, with the 1H-tautomer being more stable in most conditions . Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₉H₉N₅O |
Molecular Weight | 203.21 g/mol |
LogP (Partition Coefficient) | ~0.56 (estimated) |
Polar Surface Area | 83.56 Ų |
The planar acetanilide group enhances solubility in polar solvents, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity .
Spectroscopic Characterization
While direct spectral data for 2-(1H-tetrazol-5-yl)acetanilide are unavailable, analogous compounds provide reference benchmarks:
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¹H NMR: The NH proton of the tetrazole ring typically resonates at δ 8.5–9.5 ppm, while aromatic protons from the aniline moiety appear at δ 7.2–7.8 ppm .
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IR Spectroscopy: A strong absorption band near 1600–1650 cm⁻¹ corresponds to the C=O stretch of the acetamide group, while the tetrazole ring shows N-H stretching at ~3400 cm⁻¹ .
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Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 203, with fragmentation patterns dominated by loss of the acetyl group (CH₃CO, 60 Da).
Synthetic Pathways and Optimization
Classical Tetrazole Synthesis Routes
The synthesis of 2-(1H-tetrazol-5-yl)acetanilide can be inferred from methods used for analogous 5-substituted tetrazoles:
Huisgen Cycloaddition
Reaction of acetanilide-bearing nitriles with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under reflux conditions :
For example, 2-cyanoacetanilide reacts with NaN₃ to yield the target compound. Reported yields for similar reactions range from 65% to 85% .
Non-Classical Wittig Reaction
Phosphorus ylides bearing tetrazolyl substituents, as described in , can be employed to introduce the tetrazole ring. This method offers stereoselectivity, as demonstrated in the synthesis of (Z)-haloazidoalkenes .
One-Pot Multicomponent Synthesis
A scalable approach involves the condensation of 2-aminoacetophenone, sodium azide, and trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) at 100°C . This method avoids intermediate isolation, achieving yields up to 78% .
The sulfanyl group in related compounds enhances membrane penetration, disrupting microbial cell walls.
Antioxidant Capacity
In DPPH radical scavenging assays, tetrazole derivatives exhibit EC₅₀ values as low as 0.8 µM, outperforming ascorbic acid (EC₅₀ = 1.2 µM) .
Applications in Drug Development
Bioisosteric Replacement
The tetrazole ring serves as a carboxylate bioisostere, improving metabolic stability in angiotensin II receptor antagonists . For example:
Property | Tetrazole Analog | Carboxylate Parent |
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Oral Bioavailability | 68% | 42% |
Plasma Half-life (t₁/₂) | 12 h | 6 h |
Materials Science Applications
Tetrazole-acetanilide complexes with transition metals (e.g., Cu(II), Co(II)) exhibit luminescent properties suitable for OLEDs . The ligand-to-metal charge transfer (LMCT) transitions occur at λₑₘ = 450–500 nm .
Toxicological Profile
Acute toxicity studies in rats (LD₅₀ > 2000 mg/kg) suggest low systemic toxicity . Chronic exposure at 300 mg/kg/day for 28 days caused mild hepatotoxicity, evidenced by elevated ALT (68 U/L vs. control 35 U/L) .
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